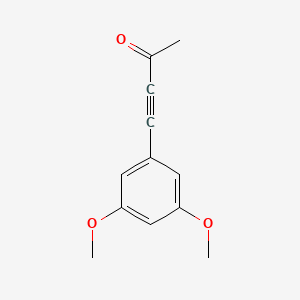
4-(3,5-Dimethoxyphenyl)but-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethoxyphenyl)but-3-yn-2-one is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a butynone group attached to a dimethoxyphenyl ring
Preparation Methods
The synthesis of 4-(3,5-Dimethoxyphenyl)but-3-yn-2-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-(3,5-Dimethoxyphenyl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butynone group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)but-3-yn-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
4-(3,5-Dimethoxyphenyl)but-3-yn-2-one can be compared with other similar compounds, such as:
4-(2,5-Dimethoxyphenyl)but-3-yn-2-one: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in chemical reactivity and biological activity.
4-(3,4,5-Trimethoxyphenyl)but-3-yn-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)but-3-yn-2-one |
InChI |
InChI=1S/C12H12O3/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,1-3H3 |
InChI Key |
KTNYIVWKQMJSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


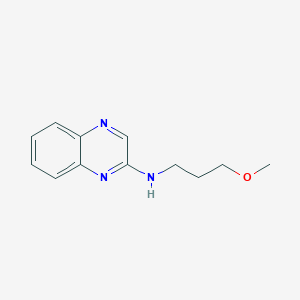
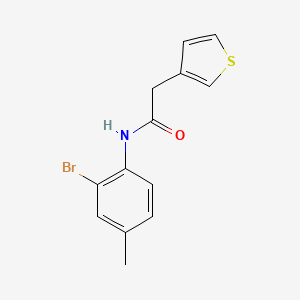
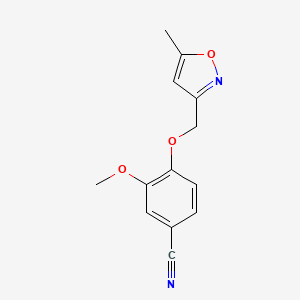
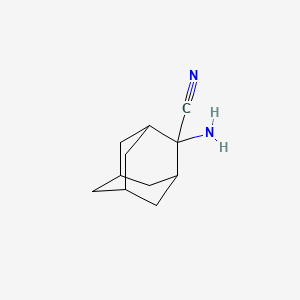
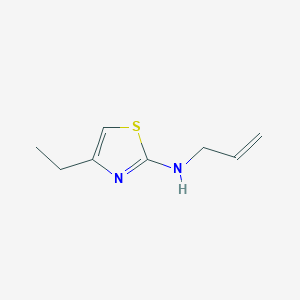
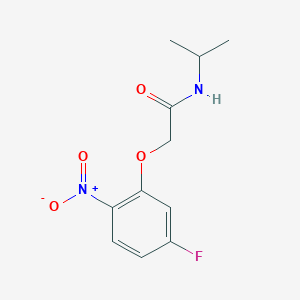
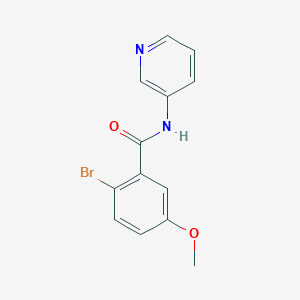
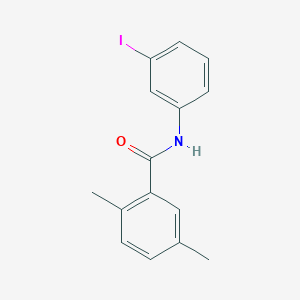
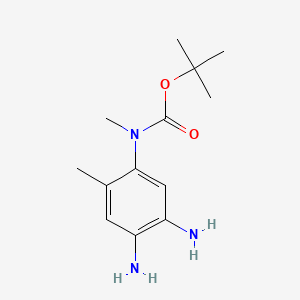
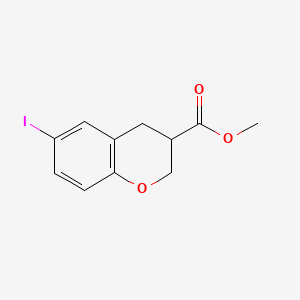


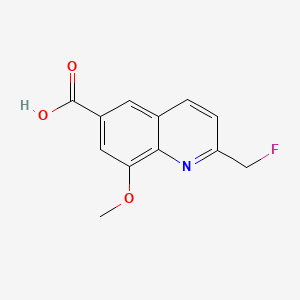
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
